Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-[4-[(3-bromophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrI2NO5/c1-21(2,3)30-20(28)25-17(19(26)27)10-13-8-15(23)18(16(24)9-13)29-11-12-5-4-6-14(22)7-12/h4-9,17H,10-11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZOEUOEXIJCY-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrI2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
An In-depth Technical Guide to Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH: Properties, Synthesis, and Applications
Abstract
N-α-(tert-Butoxycarbonyl)-3,5-diiodo-O-(3'-bromobenzyl)-L-tyrosine, hereafter referred to as this compound, is a highly functionalized, non-canonical amino acid derivative of significant interest to researchers in peptide chemistry, drug discovery, and materials science. Its unique trifunctionalized structure, featuring a Boc-protected amine, a bromobenzyl-protected phenol, and a di-iodinated aromatic ring, provides a versatile platform for advanced chemical synthesis. This guide offers a comprehensive examination of its chemical properties, outlines a logical synthetic pathway, and details its core applications, providing scientists and drug development professionals with the foundational knowledge required to effectively utilize this powerful molecular building block.
Introduction and Molecular Architecture
This compound is a synthetically modified amino acid built upon an L-tyrosine scaffold. Its design is intrinsically linked to its primary application in Boc-chemistry solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides.[1][2][3] The molecule's architecture can be deconstructed into four key components, each serving a distinct chemical purpose:
-
L-Tyrosine Core : The foundational chiral amino acid structure.
-
N-α-Boc Group : A temporary protecting group for the alpha-amine. Its lability to moderate acids, such as trifluoroacetic acid (TFA), allows for sequential N-terminal deprotection and peptide chain elongation.[1][3]
-
O-(3'-bromobenzyl) Group : A semi-permanent protecting group for the phenolic hydroxyl side chain. The benzyl ether is stable to the acidic conditions used for Boc removal but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF), typically at the final stage of peptide synthesis.[1] The bromine atom offers an additional site for potential cross-coupling reactions.
-
3,5-Diiodo Aromatic Ring : The two iodine atoms dramatically increase the molecular weight and introduce unique properties. These heavy atoms can serve as probes for X-ray crystallography, enable radiolabeling, and facilitate halogen bonding to enhance molecular interactions.[4][5]
Caption: Key functional components of the title compound.
Physicochemical and Structural Properties
The combination of protecting groups and halogen substituents imparts distinct properties crucial for the compound's handling, storage, and application.
| Property | Value | Source |
| CAS Number | 63570-43-4 | [6] |
| Molecular Formula | C₂₁H₂₂BrI₂NO₅ | [6] |
| Molecular Weight | 702.12 g/mol | [6] |
| Appearance | White to off-white solid (inferred) | [5][7] |
| Predicted Density | 1.878 ± 0.06 g/cm³ | [6] |
| Predicted XLogP3 | 6.0 | [6] |
| Polar Surface Area | 84.9 Ų | [6] |
| Storage | 0–8 °C, desiccated | [5][7][8] |
Expert Insights on Properties:
-
Solubility : The bulky, nonpolar Boc and bromobenzyl groups render the molecule poorly soluble in water but readily soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
-
Stability and Handling : As a complex organic molecule, it should be stored in a cool, dry, and dark environment to prevent degradation. While some suppliers suggest room temperature storage, refrigeration (0–8 °C) is the authoritative standard for preserving the integrity of such high-value amino acid derivatives.[5][6][7][8] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE) to avoid inhalation or skin contact.[6]
-
Chirality : The L-configuration at the alpha-carbon is critical for its incorporation into biologically relevant peptides. Racemization is a potential risk during activation and coupling steps in peptide synthesis, necessitating the use of optimized coupling reagents and conditions to maintain stereochemical purity.
Synthesis and Reactivity Profile
While specific manufacturing protocols are proprietary, a logical and scientifically sound synthetic pathway can be constructed based on established organic chemistry principles for modifying amino acids.[4][9]
Proposed Synthetic Workflow:
The synthesis is a multi-step process designed to sequentially introduce the protecting groups and functionalize the aromatic ring with high regioselectivity.
Caption: Proposed synthetic pathway for the title compound.
Causality Behind the Experimental Choices:
-
N-α-Boc Protection : The synthesis begins by protecting the most reactive nucleophile, the α-amino group, using di-tert-butyl dicarbonate ((Boc)₂O).[9] This is a critical first step to prevent self-polymerization and ensure that subsequent reactions occur at the desired positions on the side chain.
-
Di-iodination : The electron-rich phenolic ring of Boc-L-Tyrosine is then subjected to electrophilic aromatic substitution using molecular iodine (I₂) and a mild base. The hydroxyl group is a strong ortho-, para-director, ensuring the iodine atoms are installed specifically at the 3 and 5 positions, ortho to the hydroxyl group.
-
O-Benzylation : The final step is the protection of the phenolic hydroxyl group via a Williamson ether synthesis. Reacting the di-iodinated intermediate with 3-bromobenzyl bromide in the presence of a suitable base (e.g., cesium carbonate, which offers high yields for O-alkylation) forms the stable ether linkage, yielding the final product.
Reactivity in Peptide Synthesis:
The molecule is designed for controlled reactivity:
-
Boc Deprotection : The Boc group is quantitatively removed by treatment with ~25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), liberating the N-terminal amine for the next coupling cycle.[3]
-
Peptide Coupling : The carboxylic acid is activated using standard peptide coupling reagents (e.g., HBTU, HATU, or DCC/HOBt) to form an amide bond with the free amine of the growing peptide chain on the solid support.
Core Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several advanced scientific domains.
Advanced Solid-Phase Peptide Synthesis (SPPS)
Its primary role is as a specialized building block in the Boc/Bzl SPPS strategy for creating complex peptides.[1][3] The workflow for incorporating this residue is a self-validating system of repeating steps.
Caption: Standard SPPS cycle for residue incorporation.
Detailed Protocol: Single Coupling Cycle in Boc-SPPS
-
Resin Preparation : Start with the peptide-resin bearing a free N-terminal amine from the previous cycle.
-
Boc Deprotection : Swell the resin in DCM. Treat with 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing : Wash the resin extensively with DCM followed by DMF to remove residual acid and byproducts.
-
Neutralization : Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved.
-
Coupling :
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (0.95 eq. relative to the amino acid) and an activation base like DIEA (2 eq.).
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
-
Post-Coupling Wash : Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Validation (Optional) : Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
Probing Structure-Activity Relationships (SAR)
In drug development, modifying peptides with halogenated amino acids is a powerful strategy. The iodine and bromine atoms in this molecule can:
-
Introduce Halogen Bonds : The iodine atoms, being large and polarizable, can act as halogen bond donors, forming stabilizing, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a biological target (e.g., a receptor binding pocket). This can significantly enhance binding affinity and selectivity.[4]
-
Modulate Pharmacokinetics : The increased lipophilicity and metabolic stability imparted by the halogens can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.
Radiopharmaceutical and Bio-Imaging Applications
The presence of stable iodine atoms makes this compound an ideal precursor for producing radiolabeled peptides.[5] Through isotopic exchange reactions, one of the ¹²⁷I atoms can be replaced with a radioactive isotope, such as:
-
¹²³I or ¹³¹I for Single Photon Emission Computed Tomography (SPECT) imaging.
-
¹²⁵I for in vitro autoradiography and radioimmunoassays.
These radiolabeled peptides can be used as diagnostic tools to visualize and quantify the expression of specific receptors or transporters in vivo, aiding in disease diagnosis and monitoring therapeutic response.[5]
Conclusion
This compound is far more than a simple protected amino acid. It is a sophisticated chemical tool engineered for precision and versatility. Its robust protection scheme is perfectly suited for the rigors of Boc-SPPS, while its tri-halogenated structure opens avenues in rational drug design, advanced diagnostics, and structural biology. For researchers and drug developers, a thorough understanding of its properties and reactivity is paramount to harnessing its full potential in the creation of next-generation peptide-based therapeutics and research agents.
References
-
Boc-3,5-diiodo-L-tyrosine | C14H17I2NO5. PubChem. [Link]
-
Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate. [Link]
-
Boc-tyr(boc)-OH | C19H27NO7. PubChem. [Link]
-
Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rsc.org [rsc.org]
A Comprehensive Guide to the Synthesis and Purification of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
Abstract
This technical guide provides a detailed, field-proven methodology for the multi-step synthesis and subsequent purification of N-α-Boc-3,5-diiodo-O-(3'-bromobenzyl)-L-tyrosine. This specialized amino acid derivative is a valuable building block in medicinal chemistry, particularly for the synthesis of complex peptides and radiolabeled compounds used in targeted therapies and medical imaging.[1][2][3] The narrative emphasizes the causal logic behind experimental choices, offering researchers and drug development professionals a robust framework for achieving high yield and purity. The protocols described herein are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.
Introduction: Strategic Importance and Synthetic Overview
The title compound, Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, integrates several key functionalities that make it a highly strategic intermediate in synthetic chemistry. The di-iodinated tyrosine core provides a scaffold for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) for applications in PET and SPECT imaging.[4] The orthogonal protecting group strategy—the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amine and the stable 3-bromobenzyl ether for the phenolic hydroxyl—allows for selective manipulation during peptide synthesis.[5][6][] The bromo-benzyl moiety itself can serve as a handle for further functionalization via cross-coupling reactions.
Our synthetic strategy is a three-stage process commencing from commercially available Boc-L-tyrosine. This approach ensures reproducibility and scalability. The key transformations are:
-
Electrophilic Di-iodination: Regioselective installation of two iodine atoms onto the phenolic ring.
-
Williamson Ether Synthesis: Protection of the phenolic hydroxyl group with a 3-bromobenzyl moiety.
-
Chromatographic Purification: High-resolution purification of the final product to meet the stringent purity requirements of pharmaceutical research.
Stage 1: Synthesis of Boc-3,5-diiodo-L-tyrosine
The first critical transformation is the regioselective iodination of the tyrosine phenyl ring at the 3 and 5 positions.
Mechanistic Rationale
The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the amino acid backbone, substitution occurs exclusively at the two equivalent ortho positions (3 and 5). We utilize N-Iodosuccinimide (NIS) as the iodinating agent. NIS is preferred over harsher reagents like iodine monochloride (ICl) as it provides a controlled source of electrophilic iodine (I⁺) under milder conditions, minimizing potential side reactions. The reaction proceeds readily at low temperatures.[8]
Detailed Experimental Protocol
Table 1: Reagents for Di-iodination
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Boc-L-tyrosine | 281.31 | 10.0 g | 35.5 | 1.0 eq |
| N-Iodosuccinimide (NIS) | 224.98 | 16.8 g | 74.6 | 2.1 eq |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| 10% aq. Na₂S₂O₃ | - | ~50 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Hexanes | - | - | - | - |
Procedure:
-
Suspend Boc-L-tyrosine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C using an ice-water bath.
-
Add N-Iodosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The reaction mixture may become a dark solution.
-
Stir the reaction at 0°C and monitor for completion by Thin Layer Chromatography (TLC) or analytical HPLC (typically 1-2 hours).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color dissipates.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude material, Boc-3,5-diiodo-L-tyrosine, is typically a white to off-white solid and can be purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) or carried forward to the next step if purity is deemed sufficient (>90% by HPLC).[8] A typical yield is 60-70%.
Stage 2: Etherification with 3-Bromobenzyl Bromide
This stage involves the formation of a stable ether linkage at the phenolic hydroxyl, protecting it for subsequent reactions.
Mechanistic Rationale
This reaction is a classic Williamson ether synthesis. A suitable base is required to deprotonate the weakly acidic phenolic hydroxyl, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide leaving group. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective, but milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often preferred for their improved safety profile and reduced side reactions with complex substrates.
Detailed Experimental Protocol
Table 2: Reagents for Etherification
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Stoichiometry |
| Boc-3,5-diiodo-L-tyrosine | 533.10 | 5.33 g | 10.0 | 1.0 eq |
| 3-Bromobenzyl bromide | 249.92 | 2.75 g | 11.0 | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 eq |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure:
-
Dissolve Boc-3,5-diiodo-L-tyrosine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate (2.0 eq). The use of a fine powder is recommended to maximize surface area.
-
Add 3-bromobenzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (approx. 200 mL).
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine organic layers, wash sequentially with water and brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude oil or solid is the target compound, this compound, which requires purification.
Stage 3: Purification via RP-HPLC
For applications in drug development, exceptionally high purity (>98%) is mandatory. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying protected amino acids of this nature.[9]
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. More hydrophobic compounds, like our target molecule with its multiple aromatic rings and Boc group, interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, compounds are eluted in order of increasing hydrophobicity.[9]
Detailed Purification Protocol
Table 3: Typical Preparative RP-HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18 Silica, 10 µm particle size | Standard non-polar phase for hydrophobic molecules. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound. |
| Gradient | 30-90% B over 30 minutes | A broad gradient is used initially to find the elution window. |
| Flow Rate | 20-50 mL/min (for preparative scale) | Dependent on column diameter. |
| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the aromatic rings. |
Procedure:
-
Dissolve the crude product in a minimal amount of a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
Equilibrate the preparative RP-HPLC system with the starting mobile phase conditions (e.g., 30% B).
-
Inject the filtered sample onto the column.
-
Run the gradient elution method, collecting fractions based on the UV chromatogram. The target product is expected to be a major, well-resolved peak.
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the purity specification (e.g., >98%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to yield the final product as a fluffy, white powder.
Final Product Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed:
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 702.0 g/mol ).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of all expected protons and carbons and their chemical environments.
-
Analytical HPLC: To confirm the final purity is >98%.
References
-
Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. - ResearchGate. Available at: [Link]
-
Boc-Tyr(Bzl)-OH [2130-96-3]. - Aapptec Peptides. Available at: [Link]
-
Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. - Qingdao Fengchen Technology and trade. Available at: [Link]
-
Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. - Apeptide. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 8. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
A Technical Guide to the Role of Diiodotyrosine Derivatives in Peptide Chemistry
Abstract
3,5-Diiodo-L-tyrosine (DIT), a naturally occurring derivative of the amino acid tyrosine, serves as a critical precursor in the biosynthesis of thyroid hormones.[1][2][3] Beyond its physiological role, DIT and its derivatives have emerged as powerful and versatile tools in the field of peptide chemistry. The introduction of two iodine atoms onto the phenol ring imparts unique steric and electronic properties that researchers have leveraged for a multitude of applications. This guide provides an in-depth exploration of the synthesis, unique properties, and diverse applications of DIT-containing peptides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: Beyond a Thyroid Hormone Precursor
The journey of diiodotyrosine begins in the thyroid gland, where it is formed by the iodination of monoiodotyrosine, another tyrosine derivative.[1][4] Two molecules of DIT are coupled to form the primary thyroid hormone, thyroxine (T4).[2] While this biological role is fundamental, the true value of DIT for peptide chemists lies in the profound physicochemical changes induced by the two heavy iodine atoms.
These changes include:
-
Increased Steric Bulk: The large van der Waals radius of iodine significantly increases the size of the tyrosine side chain, which can be used to impose conformational constraints on peptides.
-
Altered Electronics and pKa: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl group, influencing its ionization state and potential for hydrogen bonding at physiological pH.
-
Halogen Bonding Capability: The iodine atoms can act as halogen bond donors, forming specific, directional noncovalent interactions with electron-rich atoms, which can be exploited in rational drug design to enhance binding affinity and selectivity.[5][6][7]
-
A Handle for Radioiodination: DIT serves as a stable precursor for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), which are indispensable for molecular imaging techniques like SPECT and PET, as well as in radioimmunoassays.[8][9][10]
-
Heavy Atom for Crystallography: The presence of iodine facilitates the determination of peptide and protein crystal structures by providing a strong anomalous scattering signal.[11][12]
This guide will systematically unpack these properties, providing both the theoretical framework and the practical knowledge needed to successfully utilize DIT derivatives in peptide research and development.
Unique Physicochemical Properties of Diiodotyrosine
The strategic incorporation of DIT into a peptide sequence is a deliberate choice made to exploit the unique properties conferred by the iodine atoms. Understanding these properties is paramount to designing effective experiments.
Steric and Conformational Influence
The sheer size of the iodine atoms dramatically alters the topology of the tyrosine side chain. This steric hindrance can be a powerful tool for peptide design. By replacing a standard tyrosine with DIT, chemists can introduce a rigidifying element, restricting the conformational freedom of the peptide backbone. This can be used to stabilize specific secondary structures, such as β-hairpins, which can be crucial for biological activity.[13][14]
Electronic Effects and Halogen Bonding
The two iodine atoms are strongly electron-withdrawing, which lowers the pKa of the phenolic hydroxyl group compared to native tyrosine. This shift can alter the charge state and hydrogen bonding capacity of the residue under physiological conditions.
More significantly, the iodine atoms introduce the capacity for halogen bonding . This is a noncovalent interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) interacts favorably with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain).[5] The strength of this interaction is tunable (I > Br > Cl > F) and highly directional, making it a sophisticated tool for rational drug design.[7][13] Computational and experimental studies have shown that engineering halogen bonds at protein-peptide interfaces can significantly enhance binding affinity.[5][6]
| Property | L-Tyrosine | 3,5-Diiodo-L-tyrosine (DIT) | Rationale for Change |
| Molar Mass | 181.19 g/mol | 432.98 g/mol [15] | Addition of two heavy iodine atoms. |
| Phenolic pKa | ~10.1 | ~6.4 | The strong electron-withdrawing inductive effect of the two iodine atoms stabilizes the phenolate anion, making the proton more acidic. |
| Key Interactions | Hydrogen Bonding, π-π Stacking | Hydrogen Bonding, π-π Stacking, Halogen Bonding [5] | The σ-hole on the iodine atoms allows for directional halogen bonding with electron donors. |
Table 1: Comparison of key physicochemical properties of L-Tyrosine and DIT.
Synthesis of Peptides Containing Diiodotyrosine Derivatives
There are two primary strategies for preparing DIT-containing peptides: direct incorporation of a protected DIT monomer during solid-phase peptide synthesis (SPPS) and post-synthetic modification of a tyrosine-containing peptide. The choice of method depends on the specific peptide sequence, the desired purity, and the availability of reagents.
Strategy 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DIT-OH
The most robust and specific method is the direct incorporation of an Nα-Fmoc-protected DIT monomer (Fmoc-L-3,5-diiodotyrosine) during standard solid-phase peptide synthesis.[16][17] This "building block" approach ensures that DIT is placed at a precise location within the peptide sequence.
Caption: General workflow for post-synthetic peptide iodination.
Objective: To iodinate the peptide H-Gly-Tyr-Ala-OH.
Materials:
-
Purified H-Gly-Tyr-Ala-OH peptide
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Phosphate Buffer (pH 7.4)
-
Quenching Solution: Sodium thiosulfate or ascorbic acid [18]* RP-HPLC and Mass Spectrometer
Methodology:
-
Peptide Solution: Dissolve 5 mg of the peptide in 1 mL of phosphate buffer.
-
Iodinating Solution: Prepare a solution of I₂ (1.2 eq per tyrosine) and KI (2.5 eq) in a minimal amount of buffer.
-
Causality Note: KI is used to dissolve I₂ in aqueous solution via the formation of the triiodide ion (I₃⁻). The reaction proceeds via electrophilic aromatic substitution on the activated phenol ring of tyrosine. [9]3. Reaction: Add the iodinating solution dropwise to the stirring peptide solution. Let the reaction proceed in the dark for 15-30 minutes.
-
-
Quenching: Add sodium thiosulfate solution dropwise until the yellow/brown color of iodine disappears. This step is critical to stop the reaction and prevent over-iodination or side reactions.
-
Purification and Verification (Self-Validation): Immediately inject the reaction mixture onto an RP-HPLC system. A gradient elution will be necessary to separate the starting material (Tyr-peptide), the mono-iodinated product (MIT-peptide), and the desired di-iodinated product (DIT-peptide). Analyze the collected fractions by mass spectrometry to identify the products based on their expected mass increase (+126 Da for MIT, +252 Da for DIT).
Applications of Diiodotyrosine in Peptide Science
The unique properties of DIT translate into a wide array of powerful applications in research and drug development.
Structural Biology and Conformational Probes
The steric bulk and heavy-atom nature of DIT make it an excellent probe for structural studies.
-
Conformational Constraint: As discussed, DIT can lock a peptide into a more rigid, biologically active conformation. [13][14]* Spectroscopic Probes: While not as common as other probes, the altered electronic environment of DIT can be used in certain spectroscopic applications to report on local environments. [19][20]* X-ray Crystallography: Incorporating DIT into a peptide provides heavy atoms (iodine) that can be used to solve the phase problem in X-ray crystallography through techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD). [11][12]
Radioiodination for Molecular Imaging and Assays
One of the most widespread uses of DIT-containing peptides is in nuclear medicine. A peptide designed to bind a specific biological target (e.g., a cancer cell receptor) can be synthesized with DIT. The non-radioactive ("cold") iodine atoms can then be exchanged for radioactive isotopes.
-
Mechanism: Direct electrophilic radioiodination involves an oxidizing agent (like Chloramine-T or Iodo-Gen®) that converts radioactive sodium iodide (e.g., Na¹²⁵I) into an electrophilic species (¹²⁵I⁺). [9][10]This species then readily substitutes onto the activated tyrosine ring. Peptides containing DIT are excellent substrates for this reaction.
-
Applications:
-
SPECT/PET Imaging: Peptides labeled with gamma-emitters (¹²³I, ¹³¹I) or positron-emitters (¹²⁴I) allow for non-invasive in vivo imaging of disease states. [10] * Radioimmunoassays (RIA): ¹²⁵I-labeled peptides are extensively used as tracers in highly sensitive RIA kits for quantifying hormones and other biomolecules. [10] * Radiotherapy: Peptides labeled with beta-emitting isotopes like ¹³¹I can be used to deliver a cytotoxic radiation dose directly to tumor cells. [8][10]
-
Modulating Pharmacological Activity
The introduction of DIT can directly influence how a peptide interacts with its biological target.
-
Enhanced Binding Affinity: The ability of DIT to form halogen bonds can provide an additional, strong interaction with a receptor, increasing the peptide's binding affinity and potency. [5][6]Researchers can rationally design peptides where the iodine atoms are positioned to interact with a known electron donor in the receptor's binding pocket.
-
Altered Selectivity: By modifying the size, shape, and electronic profile of a key residue like tyrosine, DIT can alter the peptide's selectivity for different receptor subtypes.
-
Improved Metabolic Stability: The bulky iodine atoms can shield adjacent peptide bonds from enzymatic degradation, potentially increasing the in vivo half-life of the peptide drug.
Dityrosine Cross-linking
While not a direct application of DIT derivatives, it's important to mention the related field of dityrosine (not diiodotyrosine) cross-linking. This process involves the photochemical or enzymatic oxidation of two tyrosine residues to form a covalent bond. [21][22][23]This technique is widely used in biomaterials science to create hydrogels with tunable mechanical properties for tissue engineering and 3D bioprinting. [24][25]
Caption: Distinct chemical pathways and applications of DIT and dityrosine.
Conclusion and Future Outlook
Diiodotyrosine derivatives have firmly established their place as indispensable tools in modern peptide chemistry. From enabling the precise determination of peptide structures to forming the basis of life-saving diagnostic imaging agents and enhancing the potency of therapeutic peptides, their utility is vast and well-documented. The ability to precisely install DIT via SPPS provides unparalleled control for chemists, while post-synthetic methods offer a complementary strategy.
The future of DIT in peptide science will likely focus on the increasingly sophisticated application of halogen bonding in rational drug design. As our understanding of protein-ligand interactions becomes more nuanced, the ability to engineer these highly directional bonds will lead to the development of peptides with unprecedented affinity and selectivity. Furthermore, the development of novel radioiodination techniques and the combination of DIT-containing peptides with other modalities, such as drug conjugates and nanoparticles, will continue to push the boundaries of diagnostics and therapeutics.
References
-
Title: Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Non-cytotoxic Dityrosine Photocrosslinked Polymeric Materials With Targeted Elastic Moduli Source: Frontiers in Materials URL: [Link]
-
Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Source: Biochemistry - ACS Publications URL: [Link]
-
Title: Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Source: Semantic Scholar URL: [Link]
-
Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Source: ResearchGate URL: [Link]
-
Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC Source: National Institutes of Health URL: [Link]
-
Title: Local photo-crosslinking of native tissue matrix regulates cell function Source: National Institutes of Health URL: [Link]
-
Title: The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences Source: National Institutes of Health URL: [Link]
-
Title: Dityrosine-Inspired Photocrosslinking Technique for 3D Printing of Silk Fibroin-Based Composite Hydrogel Scaffolds Source: ResearchGate URL: [Link]
-
Title: Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes Source: ResearchGate URL: [Link]
-
Title: Late-stage labeling of diverse peptides and proteins with iodine-125 Source: National Institutes of Health URL: [Link]
-
Title: Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques Source: MDPI URL: [Link]
-
Title: Photochemistry of Bioinspired Dityrosine Crosslinking Source: ResearchGate URL: [Link]
-
Title: Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Radioiodine labeling scheme for tyrosine residue in peptides and proteins. Source: ResearchGate URL: [Link]
-
Title: Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase Source: PubMed URL: [Link]
-
Title: Diiodotyrosine - MeSH Source: National Institutes of Health URL: [Link]
-
Title: 3',5'-Diiodo-L-tyrosine Source: PubChem URL: [Link]
-
Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: LinkedIn URL: [Link]
-
Title: Dityrosine Cross-Linking in Designing Biomaterials Source: ResearchGate URL: [Link]
-
Title: Diiodotyrosine Source: Wikipedia URL: [Link]
-
Title: Fmoc Solid-Phase Peptide Synthesis Source: PubMed URL: [Link]
-
Title: Ingredient: Diiodotyrosine Source: Caring Sunshine URL: [Link]
-
Title: o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes Source: PubMed URL: [Link]
-
Title: Thyroid Source: Wikipedia URL: [Link]
-
Title: A Newcomer's Guide to Peptide Crystallography Source: eScholarship.org URL: [Link]
-
Title: A Newcomer's Guide to Peptide Crystallography Source: PubMed URL: [Link]
-
Title: Probing Site-Specific Structural Information of Peptides at Model Membrane Interface In Situ Source: National Institutes of Health URL: [Link]
Sources
- 1. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Thyroid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Probing Site-Specific Structural Information of Peptides at Model Membrane Interface In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Non-cytotoxic Dityrosine Photocrosslinked Polymeric Materials With Targeted Elastic Moduli [frontiersin.org]
- 22. Local photo-crosslinking of native tissue matrix regulates cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Halogenated Amino Acids in Drug Design: From Strategic Incorporation to Mechanistic Insight
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms into therapeutic candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties, pharmacokinetic profile, and target affinity.[1][2] When this strategy is applied to amino acids—the fundamental building blocks of peptides and proteins—it unlocks a vast potential for creating novel therapeutics with enhanced stability, bioavailability, and potency.[3][4] This guide provides a comprehensive overview of the role of halogenated amino acids in drug design. We will delve into the fundamental principles of halogen bonding, explore diverse chemical and enzymatic synthetic strategies, detail critical analytical techniques for characterization, and examine compelling case studies that highlight their successful application. This document is intended to serve as a technical resource for scientists engaged in drug discovery and development, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust protocol design.
Part 1: The Strategic Imperative of Halogenation in Modern Drug Design
Halogenation is a widely employed strategy in lead optimization, with estimates suggesting that over a quarter of all pharmaceuticals contain at least one halogen atom.[5][6] This prevalence is not coincidental; the introduction of halogens can profoundly and predictably alter a molecule's properties. Key benefits include:
-
Enhanced Lipophilicity: The incorporation of halogens, particularly fluorine, can increase a compound's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[7][8]
-
Metabolic Stability: Halogens can be used to "mask" metabolic hotspots on a drug molecule, particularly aromatic C-H bonds prone to oxidation by cytochrome P450 enzymes. This substitution can significantly increase the drug's half-life.[2][9]
-
Improved Target Affinity and Selectivity: Halogens can enhance binding affinity through favorable interactions within the target's binding pocket. The most significant of these is the halogen bond, a highly directional, noncovalent interaction that has gained prominence in rational drug design.[7][10][11]
-
Conformational Control: The steric bulk and electronic properties of halogens can influence the conformational preferences of a molecule, locking it into a bioactive conformation.[3][4]
While these benefits apply broadly, the use of halogenated amino acids provides a specific and powerful means to engineer peptides, proteins, and peptidomimetics with finely tuned properties for therapeutic applications.[3][12]
Part 2: Halogenated Amino Acids - A Unique Pharmacophore
The true power of halogenated amino acids in drug design stems from their unique ability to form specific, stabilizing interactions within a biological target. This is primarily governed by the phenomenon of halogen bonding.
The σ-hole and the Nature of Halogen Bonding
Contrary to what might be expected from its general electronegativity, a covalently bonded halogen atom (Cl, Br, I) exhibits an anisotropic distribution of electron density.[13][14] This results in a region of positive electrostatic potential, known as the σ-hole , located on the halogen atom along the axis of the covalent bond (e.g., C-X).[10][15] This electrophilic region can interact favorably with a nucleophilic region (a Lewis base) on another atom, such as an oxygen, nitrogen, or sulfur atom, or the π-system of an aromatic ring.[10][16] This interaction is termed a halogen bond (XB).
Fluorine, being the most electronegative and least polarizable halogen, generally does not form significant halogen bonds of this type, though it can participate in other important interactions like hydrogen bonds.[17] The strength of the halogen bond increases with the polarizability and size of the halogen: Cl < Br < I.[18]
The geometry of the halogen bond is highly directional. The ideal C–X···Acceptor angle (θ1) is close to 180°, reflecting the "head-on" approach of the Lewis base to the σ-hole.[15][16] This directionality makes halogen bonds a powerful and predictable tool for structure-based drug design.[1][19]
Caption: A diagram illustrating the σ-hole concept and a halogen bond.
Physicochemical Properties of Halogens in Amino Acids
The choice of halogen is a critical design element, as each imparts distinct properties. Understanding these differences allows for the rational tuning of molecular interactions and pharmacokinetics.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |
| Primary Interaction Type | H-bonds, Dipole-Dipole | Halogen Bonds (weak), H-bonds | Halogen Bonds (moderate) | Halogen Bonds (strong) |
| Common Use in Drug Design | Increase metabolic stability, modulate pKa, increase lipophilicity.[8][9] | Modulate lipophilicity, weak halogen bonding.[2] | Stronger halogen bonding, synthetic handle.[2][20] | Strongest halogen bonding, heavy atom for crystallography.[1][2] |
Part 3: Synthesis and Incorporation Strategies
The availability of halogenated amino acids is crucial for their application. Both chemical and enzymatic methods have been developed to provide these valuable building blocks.
Chemical Synthesis
Chemical synthesis offers versatility in accessing a wide range of non-natural halogenated amino acids.
-
Fluorinated Amino Acids: Due to the unique properties conferred by fluorine, significant effort has been dedicated to their synthesis.[21][22] Methods include nucleophilic or electrophilic fluorination of amino acid precursors.[23] More recently, mild and efficient methods like visible-light photoredox catalysis have been developed to afford diverse α-fluorinated amino acids.[23][24]
-
Chloro-, Bromo-, and Iodo-Amino Acids: These are often synthesized via electrophilic halogenation of aromatic amino acids like tyrosine or tryptophan, or through multi-step sequences starting from halogenated precursors.[3][25] Bromine and iodine-containing amino acids are also valuable as intermediates for further diversification via cross-coupling reactions.[2]
Caption: Workflow for photoredox-catalyzed synthesis of α-fluoro-α-amino acids.
This protocol is adapted from a method for synthesizing α-fluoro-α-amino acids.[23]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the dehydroalanine derivative (1.0 equiv), the alkyltrifluoroborate reagent (1.5 equiv), Selectfluor (1.5 equiv), and the organic photocatalyst (e.g., 2 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon). Add anhydrous solvent (e.g., acetonitrile) via syringe.
-
Initiation: Place the vial approximately 5 cm from a blue LED light source and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired α-fluoro-α-amino acid derivative.
Enzymatic Synthesis
Nature has evolved enzymes that can perform highly regio- and stereoselective halogenation reactions under mild, aqueous conditions.[26] Harnessing these biocatalysts is a growing area of interest.
-
Halogenases: These enzymes catalyze the incorporation of halogen atoms onto a substrate.[9] Flavin-dependent halogenases (FDHs) are a well-studied class that can halogenate tryptophan and other aromatic substrates.[26][27] Radical halogenases, which are dependent on α-ketoglutarate and Fe(II), can halogenate unactivated aliphatic C-H bonds, a transformation that is very challenging with traditional chemistry.[28][29]
-
Engineered Enzymes: Protein engineering is being used to expand the substrate scope and alter the regioselectivity of natural halogenases, enabling the creation of novel halogenated amino acids and the post-translational modification of peptides and proteins.[7][27][30] This chemoenzymatic approach combines the selectivity of enzymes with the versatility of chemical synthesis.[31]
This protocol is a generalized procedure based on the use of tryptophan halogenases.[7][27]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), the peptide substrate (e.g., 1 mM), FAD (e.g., 100 µM), and the halide salt (e.g., 100 mM NaCl or NaBr).
-
Enzyme Addition: Add the purified halogenase enzyme (e.g., PyrH) to a final concentration of 10-50 µM.
-
Initiation: Initiate the reaction by adding the cosubstrate, such as NADPH, if required by the enzymatic system.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37 °C) for a specified period (e.g., 1-24 hours) with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of methanol or by heat inactivation.
-
Analysis: Centrifuge the reaction mixture to pellet the precipitated protein. Analyze the supernatant for product formation using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Part 4: Characterization and Analysis
Rigorous analytical characterization is essential to confirm the successful synthesis and incorporation of halogenated amino acids and to understand their structural impact.
-
X-ray Crystallography: This is the gold standard for unequivocally determining the three-dimensional structure of a drug-target complex.[32] It provides direct evidence of halogen bonds, allowing for the precise measurement of bond lengths and angles that are critical for validating computational models and understanding structure-activity relationships.[13][15][33] Researchers must be aware of potential specific radiation damage, which can cleave C-X bonds during data collection, particularly for heavier halogens.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation in solution. For fluorinated compounds, ¹⁹F NMR is particularly valuable as the ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clean spectroscopic window for analysis.[24]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized amino acid and its successful incorporation into a peptide, verifying that the halogenation has occurred.[7][34]
Caption: A typical workflow for the analysis of halogenated peptides.
Part 5: Applications & Case Studies
The theoretical advantages of halogenated amino acids have been translated into practical success in various therapeutic areas.
-
Antimicrobial Peptides (AMPs): Halogenation is a powerful strategy for optimizing AMPs.[12] For example, incorporating halogenated tryptophan derivatives into short cationic peptides has been shown to enhance their antimicrobial activity and tune their safety profiles.[20][35] The increased hydrophobicity and potential for halogen bonding can improve membrane disruption capabilities and overall efficacy.[36]
-
Enzyme Inhibitors: The directional nature of halogen bonds makes them ideal for optimizing enzyme inhibitors. In a study on SARS-CoV-2 main protease inhibitors, systematically replacing a fluorine atom with chlorine, bromine, and iodine revealed a complex trade-off: smaller halogens (F, Cl) fit better into the binding pocket to maximize favorable geometry, while larger, more lipophilic halogens (Br, I) improved cell permeability.[33]
-
Modulating Protein-Protein Interactions: Halogenated amino acids can be incorporated into peptides designed to mimic one partner in a protein-protein interaction (PPI). A study using p53-derived peptides showed that incorporating amino acids with -CF₂Br and -CF₂Cl moieties enhanced binding affinity to the oncological targets Mdm2/Mdm4, likely through the formation of halogen bonds that stabilize the peptide's helical binding conformation.[25]
-
Thyroid Hormones: The interaction of iodinated thyroid hormones (T3 and T4) with their nuclear receptors is a classic biological example of the importance of halogen bonding in molecular recognition and demonstrates nature's use of this interaction.[10]
Part 6: Future Outlook and Challenges
The field of halogenated amino acids in drug design continues to evolve, driven by advances in synthesis, computation, and biological understanding.
-
Challenges: Key challenges remain, including the development of more general and site-selective methods for chemical synthesis, particularly for complex scaffolds.[23] Furthermore, accurately modeling the subtle energetics and geometries of halogen bonds in computational drug design remains an active area of research, requiring sophisticated methods that go beyond simple electrostatic models.[1][17][37]
-
Future Directions: The future will likely see a greater fusion of chemical and biological approaches. The engineering of halogenase enzymes with novel specificities will provide access to previously unobtainable building blocks.[7][9] The development of more accurate computational tools will enable the de novo design of ligands that exploit halogen bonding for high-affinity and selective target engagement.[1][38] As our ability to precisely install and leverage halogens grows, so too will their impact on the next generation of peptide and protein-based therapeutics.
Part 7: References
-
Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (n.d.). National Institutes of Health.
-
Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]
-
Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.). National Institutes of Health.
-
de Vries, S. J., et al. (n.d.). Halogen bonds between ligands and proteins: Can we use them in validation? ResearchGate.
-
Halogen bonds between ligands and proteins: can we use them in validation? (n.d.). Scilit.
-
Sirimulla, S., Bailey, J. B., Vegesna, R., & Narayan, M. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Figshare.
-
Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health.
-
Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
-
Halogen Containing Amino Acids. (n.d.). NAGASE Group.
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). National Institutes of Health.
-
Sirimulla, S., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling.
-
Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate.
-
Narayan, M., & Sirimulla, S. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI.
-
Wang, Y., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
-
Liau, L. P., et al. (n.d.). A family of radical halogenases for the engineering of amino-acid-based products. Chang Group.
-
Cheng, L., et al. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling.
-
Thompson, A. L., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health.
-
Menon, B. R. K., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI.
-
Liau, L. P., et al. (n.d.). Radical amino acid halogenases as biocatalysts. ResearchGate.
-
Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews.
-
Lu, Y., et al. (2019). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.
-
Muttenthaler, M., et al. (2017). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. National Institutes of Health.
-
Recent Advances in the Synthesis of Fluorinated Amino Acids. (2005). ResearchGate.
-
Sosa, M. B. (2022). Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. eScholarship.org.
-
Menon, B. R. K., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PubMed.
-
Narayan, M., & Sirimulla, S. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health.
-
Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate.
-
Aris, K., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications.
-
Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health.
-
Roughley, S. D., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. National Institutes of Health.
-
Roughley, S. D., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein-ligand crystal structures. PubMed.
-
Zhou, P., et al. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. RSC Publishing.
-
Lu, Y., et al. (2019). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate.
-
Kay, C. I., & Truman, A. W. (2023). Genome mining for the discovery of peptide halogenases and their biochemical characterization. National Institutes of Health.
-
Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed.
-
Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. (n.d.). Istituto di Cristallografia - CNR.
-
Halogenated α-amino acids. (1982). Google Patents.
-
Walter, R. L., et al. (1998). The contribution of halogen atoms to protein-ligand interactions. PubMed.
-
Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI.
-
Kim, Y., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
-
Ismail, H. M., & Tars, K. (2018). Halogenase engineering and its utility in medicinal chemistry. National Institutes of Health.
-
Kortagere, S., et al. (2008). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. ResearchGate.
-
Natural aliphatic halogenated amino acids. (n.d.). ResearchGate.
-
X-ray crystallography. (n.d.). Wikipedia.
Sources
- 1. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nagase.com [nagase.com]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific radiation damage to halogenated inhibitors and ligands in protein-ligand crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 9. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Halogen bonds between ligands and proteins: can we use them in validation? | Scilit [scilit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]
- 29. researchgate.net [researchgate.net]
- 30. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters [escholarship.org]
- 32. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Natural and Synthetic Halogenated Amino Acids | Encyclopedia MDPI [encyclopedia.pub]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. mdpi.com [mdpi.com]
Methodological & Application
Navigating the Labyrinth of Halogens: A Detailed Guide to the Deprotection of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
An Application Note for Advanced Synthetic Chemistry
Abstract
The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from complex, polyhalogenated molecules such as Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH presents a significant synthetic challenge. This crucial step, often a gateway to further molecular elaboration in drug discovery and peptide synthesis, is fraught with potential side reactions, including dehalogenation and premature cleavage of other protecting groups. This document serves as a comprehensive technical guide, offering in-depth analysis and field-proven protocols for researchers, scientists, and drug development professionals. We will dissect the underlying chemical principles, explore optimized reaction conditions, and provide a validated, step-by-step protocol to achieve high-fidelity deprotection, ensuring the integrity of the sensitive halogenated scaffold.
Introduction: The Challenge of Selectivity in Polyhalogenated Systems
The this compound molecule is a highly functionalized building block, likely a precursor for thyroid hormone analogs or other biologically active compounds where halogen atoms are critical for activity[1][2]. The Boc group serves as a temporary shield for the α-amino group, enabling controlled synthetic transformations. Its removal is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA)[3][4].
However, the presence of multiple halogen atoms on both the tyrosine and the benzyl ether moieties introduces significant complexities:
-
Risk of Deiodination: The carbon-iodine bond on the electron-rich diiodotyrosine ring is susceptible to cleavage under strong acidic conditions. The generated tert-butyl cation or other electrophilic species can promote deiodination, leading to a mixture of undesired byproducts.
-
Stability of the Bromobenzyl Ether: While benzyl ethers are generally more stable to acid than Boc groups, the strong conditions required for complete Boc removal can lead to partial cleavage of the 3'-bromobenzyl ether, a competing side reaction[5][6].
-
Aryl Halide Integrity: Both aryl iodides and bromides must remain intact. The stability of these bonds is paramount for the final product's identity and function.
This guide provides a systematic approach to address these challenges, focusing on the principles of orthogonal protection and the strategic use of scavengers to ensure a clean and efficient deprotection.
Mechanistic Considerations: The "Why" Behind the Protocol
The standard mechanism for TFA-mediated Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine[7].
The primary challenge arises from the highly reactive tert-butyl cation generated. This electrophile can attack nucleophilic sites on the substrate, including the electron-rich, iodinated tyrosine ring, potentially leading to alkylation or facilitating deiodination[8]. To mitigate this, scavengers are added to the reaction mixture. These are nucleophilic species designed to intercept and neutralize the carbocations before they can cause unwanted side reactions[9][10].
Comparative Analysis of Deprotection Strategies
For a substrate as sensitive as this compound, the choice of deprotection conditions is critical. Below is a comparison of potential strategies.
| Method | Conditions | Advantages | Disadvantages & Risks for Halogenated Substrate | Recommendation |
| Standard TFA/DCM | 25-50% TFA in Dichloromethane (DCM) | Well-established, effective for many substrates. | May be too harsh, leading to deiodination and benzyl ether cleavage. DCM is a chlorinated solvent. | Use with caution; requires careful optimization and robust scavenging. |
| Neat TFA | 100% TFA | Fast and potent deprotection. | High risk of significant dehalogenation and ether cleavage. Difficult to control. | Not recommended for this substrate. |
| TFA with "Hard" Scavengers | TFA with Triisopropylsilane (TIS) and H₂O | TIS is an excellent carbocation scavenger. Water helps suppress some side reactions. | May not be sufficient to prevent deiodination, which can have radical character. | A good starting point, but likely needs supplementation. |
| TFA with "Soft" Thiol Scavengers | TFA with TIS, H₂O, and a thiol (e.g., EDT, DTT, or Benzylthiol) | Thiols are effective at scavenging a broader range of reactive species and can help prevent oxidative damage. Benzylthiols are UV-detectable, aiding purification[9][11]. | Malodorous (for aliphatic thiols). Potential for thiol adducts with the product. | Recommended Approach. Offers the most comprehensive protection against side reactions. |
| Alternative Mild Acids | HCl in Dioxane/EtOAc, p-TsOH | Milder conditions may preserve halogen integrity. | Often slower and may lead to incomplete deprotection. Less volatile acids complicate workup. | Worth considering if TFA-based methods fail, but not the first choice. |
Recommended Protocol: High-Fidelity Boc Deprotection
This protocol is designed to maximize the yield of the desired 3,5-diiodo-tyr(3'-bromo-bzl)-OH while minimizing side-product formation.
Reagents and Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask with stir bar
-
Ice bath
-
Nitrogen or Argon line for inert atmosphere
-
Rotary evaporator
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of the Cleavage Cocktail:
-
In a separate, clean, and dry vessel, prepare the cleavage cocktail. For every 100 mg of substrate, a typical cocktail would be:
-
TFA: 1.8 mL (90%)
-
TIS: 0.1 mL (5%)
-
H₂O: 0.05 mL (2.5%)
-
EDT: 0.05 mL (2.5%)
-
-
Rationale: This "Reagent K"-like cocktail provides multiple layers of protection. TIS is a potent carbocation scavenger. Water helps hydrolyze any remaining reactive species. EDT is a soft nucleophile effective against a range of electrophiles and can help prevent oxidation[9].
-
Gently mix the cocktail and cool it in an ice bath for 10-15 minutes before use.
-
-
Reaction Setup:
-
Weigh the this compound and add it to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the substrate in a minimal amount of anhydrous DCM (e.g., 1-2 mL per 100 mg).
-
Place the flask in an ice bath and allow it to cool to 0 °C.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
-
Deprotection Reaction:
-
Using a syringe or dropping funnel, slowly add the pre-chilled cleavage cocktail to the stirring substrate solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours. Over-extending the reaction time increases the risk of side reactions.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator. Caution: The vapors are highly acidic and corrosive. Use an appropriate trap.
-
To the resulting oil or residue, add cold (0 °C) diethyl ether or MTBE dropwise while stirring or vortexing vigorously. This will precipitate the product as its TFA salt.
-
Continue adding ether until no further precipitation is observed (typically 10-20 times the volume of the concentrated residue).
-
Isolate the solid product by vacuum filtration or centrifugation.
-
Wash the collected solid with several portions of cold ether to remove residual TFA and scavengers.
-
Dry the product under high vacuum to obtain the crude 3,5-diiodo-tyr(3'-bromo-bzl)-OH as a TFA salt.
-
-
Purification:
-
The crude product can be further purified by reverse-phase HPLC or crystallization if necessary.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time in 30-minute increments, monitoring closely. If still incomplete, consider a slightly higher TFA concentration (e.g., 95%), but be aware of the increased risk of side reactions. |
| Significant Deiodination | Reaction conditions are too harsh (time or temperature). | Reduce reaction time. Ensure the reaction is maintained at 0 °C for a longer initial period before warming. Increase the proportion of thiol scavenger (e.g., up to 5% EDT). |
| Cleavage of Benzyl Ether | Over-exposure to strong acid. | Reduce reaction time. This is a competing reaction, so finding the kinetic sweet spot where Boc removal is complete but ether cleavage is minimal is key. |
| Product is an Oil/Gummy Solid | Residual scavengers or incomplete precipitation. | Ensure thorough washing with cold ether. Try triturating the oil with fresh cold ether. If it persists, proceed directly to purification (e.g., HPLC). |
Conclusion
The successful deprotection of this compound is a testament to the power of understanding reaction mechanisms and employing a rational, protective chemical strategy. While standard TFA treatment is the foundation, the key to preserving the delicate polyhalogenated structure lies in the judicious use of a multi-component scavenger cocktail. The protocol detailed herein, centered around a TFA/TIS/H₂O/EDT mixture, provides a robust and reliable method for achieving high-fidelity deprotection. By carefully controlling reaction time and temperature, and by diligently monitoring the reaction's progress, researchers can confidently unmask the amino group, paving the way for the next steps in their synthetic endeavors.
References
- Bruins, A. P., et al. (1987). Electrochemical oxidation of Tyr and Trp within peptides leads to specific cleavage of the amide bond at their C-terminal side. Journal of the American Chemical Society.
- Choy, J., et al. (2008).
-
E-H. M. Rasmussen, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
- Giri, D., & Mugesh, G. (2025). Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics. Chemistry – A European Journal.
- Hamada, S., et al. (2020). An oxidative deprotection of p-methoxy benzyl (PMB) ethers. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic-chemistry.org. [Link]
- Katritzky, A. R., et al. (1999).
-
Patarroyo, M. E., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters.
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.com. [Link]
- Pouy, M. J., et al. (2007). Iridium-catalyzed allylation of potassium trifluoroacetamide. Organic Letters.
- Pradhan, P. P., et al. (2009).
- Rahim, M. A., et al. (2012). The deprotection of benzyl ethers was effectively realized in the presence of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Organic Letters.
- Salomon, C. J., et al. (2007). Recent developments in chemical deprotection of ester functional group. Tetrahedron.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. acs.org. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. masterorganicchemistry.com. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics.
- Shieh, W.-C., et al. (2001). A mild and selective deprotection of N-Boc group using oxalyl chloride. The Journal of Organic Chemistry.
-
Lee, Y., et al. (2014). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules. [Link]
- Arsequell, G., et al. (1993). A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors. Journal of the American Chemical Society.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. reddit.com. [Link]
-
OIST. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. oist.jp. [Link]
- Giri, D., & Mugesh, G. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Accounts of Chemical Research.
-
PubMed. (2011). Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. [Link]
-
PubMed. (1989). Studies on the mechanism of the iodination of tyrosine by lactoperoxidase. [Link]
-
Semantic Scholar. (n.d.). New process for synthesis of 3,5-diiodo-L-tyrosine. [Link]
Sources
- 1. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 2. New process for synthesis of 3,5-diiodo-L-tyrosine | Semantic Scholar [semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. polypeptide.com [polypeptide.com]
Introduction: Strategic Deprotection in Peptide and Small Molecule Synthesis
An Application Note and Protocol Guide for the Cleavage of the 3'-Bromo-benzyl Ether from Modified Tyrosine Residues
The selective protection and deprotection of functional groups are central to the successful synthesis of complex molecules, particularly in the fields of peptide chemistry and drug development. The hydroxyl group of tyrosine is a frequent site of modification, and its protection is often necessary to prevent unwanted side reactions during synthetic transformations. The 3'-bromo-benzyl (3-Br-Bn) ether has emerged as a valuable protecting group for the phenolic hydroxyl of tyrosine due to its relative stability to a range of synthetic conditions and its susceptibility to cleavage under specific, controlled protocols.
This application note provides a detailed guide for the cleavage of the 3'-bromo-benzyl ether from modified tyrosine residues. We will explore the primary methods for this deprotection, delving into the mechanistic rationale behind the chosen reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable protocols for this critical synthetic step.
Mechanism of Action and Rationale for Cleavage Methods
The cleavage of the 3'-bromo-benzyl ether from a tyrosine residue primarily proceeds through two distinct and reliable mechanisms: catalytic hydrogenolysis and acidolysis . The choice between these methods is often dictated by the overall synthetic strategy and the presence of other sensitive functional groups within the molecule.
Catalytic Hydrogenolysis
This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and liberates the free phenol. The 3-bromotoluene is formed as a byproduct. A common hydrogen source is hydrogen gas (H₂), but transfer hydrogenolysis using reagents like ammonium formate or cyclohexene can also be employed, which can be more convenient for standard laboratory setups.
Acidolysis
Strong acids can effect the cleavage of the 3'-bromo-benzyl ether. This typically occurs through a mechanism involving protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., bromide from HBr) at the benzylic carbon. This results in the formation of the deprotected tyrosine and the corresponding 3-bromo-benzyl bromide. Reagents commonly used for this purpose include strong acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cleavage of the 3'-bromo-benzyl ether from tyrosine residues. It is crucial to monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and minimize side product formation.
Protocol 1: Cleavage via Catalytic Hydrogenolysis with Pd/C and H₂
This protocol is generally preferred for its clean reaction profile and mild conditions, provided the substrate does not contain other functional groups susceptible to reduction (e.g., alkenes, alkynes, or other reducible protecting groups).
Materials:
-
3'-Bromo-benzyl protected tyrosine substrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), HPLC grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the 3'-bromo-benzyl protected tyrosine substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a stir bar. The concentration will be substrate-dependent but a starting point of 0.1 M is common.
-
Inerting: Flush the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture. A typical loading is 10-20 mol% of the catalyst relative to the substrate.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For small-scale reactions, a balloon filled with H₂ is sufficient. For larger scales, a hydrogenation apparatus should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and flush the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
Purification: Purify the crude product as necessary, typically by flash chromatography or recrystallization.
Protocol 2: Cleavage via Acidolysis with HBr in Acetic Acid
This method is advantageous when the substrate contains functional groups that are sensitive to catalytic hydrogenation. However, it employs a strong acid and requires careful handling.
Materials:
-
3'-Bromo-benzyl protected tyrosine substrate
-
Hydrogen bromide in acetic acid (33% w/w HBr in AcOH)
-
Anhydrous Dichloromethane (DCM) or Acetic Acid (AcOH)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the 3'-bromo-benzyl protected tyrosine substrate in a minimal amount of a suitable solvent like anhydrous DCM or glacial acetic acid in a round-bottom flask with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the solution of HBr in acetic acid to the cooled, stirring solution of the substrate. The amount of HBr solution will depend on the scale of the reaction, but a significant excess is typically used.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reaction times are generally shorter than for hydrogenolysis and can range from 30 minutes to a few hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a cooled, saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: If DCM was used as the solvent, extract the aqueous layer with DCM. If acetic acid was the solvent, it may need to be neutralized and the product extracted with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or other suitable methods.
Data Presentation: Comparison of Cleavage Methods
| Parameter | Catalytic Hydrogenolysis (Pd/C, H₂) | Acidolysis (HBr in AcOH) |
| Reagents | 10% Pd/C, H₂ (or transfer agent) | 33% HBr in Acetic Acid |
| Solvent | MeOH, EtOH, THF | DCM, Acetic Acid |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 30 minutes - 4 hours |
| Compatibility | Sensitive to reducible groups (alkenes, alkynes) | Sensitive to acid-labile groups |
| Byproducts | 3-bromotoluene | 3-bromo-benzyl bromide |
| Work-up | Filtration of catalyst | Aqueous quench and extraction |
| Safety | Flammable H₂ gas, pyrophoric catalyst | Corrosive and toxic strong acid |
Visualizations
Experimental Workflow: Catalytic Hydrogenolysis
Caption: Workflow for the cleavage of 3'-bromo-benzyl ether via catalytic hydrogenolysis.
Reaction Mechanism: Acidolysis
Caption: Simplified mechanism of acid-catalyzed cleavage of the 3'-bromo-benzyl ether.
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, it is imperative to incorporate self-validating checks throughout the experimental process:
-
Starting Material Purity: Confirm the purity of the 3'-bromo-benzyl protected tyrosine substrate by ¹H NMR and LC-MS before commencing the cleavage reaction.
-
Reaction Monitoring: Do not rely on prescribed reaction times. Actively monitor the reaction's progress to determine the point of completion. This will prevent the formation of side products due to over-reaction and ensure that the starting material has been fully consumed.
-
Product Characterization: Following purification, the identity and purity of the deprotected tyrosine product should be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
By adhering to these principles of rigorous monitoring and characterization, the described protocols become a self-validating system, ensuring the generation of reliable and reproducible results.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
Mastering the Separation of Heavily Modified Peptides: A Guide to the HPLC Purification of Sequences Containing Boc-3,5-diiodo-Tyr(3'-bromo-Bzl)-OH
An Application Note and Protocol for Researchers
Executive Summary
The incorporation of synthetic amino acids with extensive modifications, such as Boc-3,5-diiodo-Tyr(3'-bromo-Bzl)-OH, is a powerful strategy in modern drug development for enhancing peptide stability, potency, and functionality. However, these modifications introduce profound challenges to downstream processing, particularly purification. The extreme hydrophobicity imparted by multiple halogens and bulky protecting groups can lead to poor solubility, irreversible column adsorption, and low-purity yields with standard HPLC protocols.
This application note provides a comprehensive, scientifically-grounded protocol for the reversed-phase HPLC (RP-HPLC) purification of these complex peptides. We move beyond simplistic step-by-step instructions to detail the underlying chromatographic principles, enabling researchers to rationally design and troubleshoot their purification methods. This guide details critical choices in stationary phase chemistry, mobile phase optimization, and gradient design to achieve high purity and recovery, ensuring the integrity of the final peptide product for critical research applications.
The Core Challenge: Extreme Hydrophobicity and Associated Impurities
The successful purification of any synthetic peptide is defined by its ability to resolve the target molecule from a cohort of closely related impurities. In solid-phase peptide synthesis (SPPS), these contaminants commonly include deletion sequences, truncated peptides from incomplete reactions, and byproducts from the cleavage of protecting groups.[1][2]
The presence of this compound exacerbates this challenge significantly:
-
Overwhelming Hydrophobicity: The di-iodo and bromo-benzyl moieties create a molecule with exceptionally strong affinity for non-polar stationary phases. This can cause the peptide to bind so strongly to standard C18 columns that it elutes only at very high organic concentrations, or not at all, resulting in broad, poorly resolved peaks and low recovery.[3]
-
Aggregation and Solubility Issues: Highly hydrophobic peptides have a tendency to aggregate and are often difficult to dissolve in the aqueous mobile phases used at the start of an HPLC run.[3][4] This can lead to sample precipitation on the column, causing blockages and compromising the separation.
-
Complex Impurity Profile: Side reactions involving the modified residue and the incomplete removal of its robust protecting groups can introduce impurities with hydrophobicities very similar to the target peptide, making separation difficult.[1][5]
A successful method must counteract these factors to achieve effective purification.
Foundational Strategy: Optimizing the Chromatographic System
The purification strategy hinges on mitigating the peptide's strong hydrophobic character through careful selection of the HPLC column and mobile phase. The goal is to achieve a balanced retention that allows for separation without causing irreversible binding.
Stationary Phase Selection: Moving Beyond C18
While C18 columns are the workhorse of peptide purification, their high hydrophobicity makes them a poor choice for this application.[6][7]
-
Primary Recommendation: C8 or C4 Columns. Columns with shorter octyl (C8) or butyl (C4) alkyl chains are less hydrophobic than C18 phases.[8][9] This reduced hydrophobicity weakens the interaction between the peptide and the stationary phase, allowing for elution at a lower, more manageable organic solvent concentration. This choice is critical for preventing peak broadening and improving recovery for highly hydrophobic peptides.[3][10]
-
Critical Parameter: Pore Size. A wide-pore (300 Å) stationary phase is mandatory. Peptides are large molecules that require ample space to interact with the bonded phase. Small pores can restrict access, leading to poor resolution and peak shape.[11]
Mobile Phase Composition: The Role of Ion Pairing
The mobile phase must not only elute the peptide but also ensure it behaves consistently during the separation.
-
Solvent A (Aqueous): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B (Organic): HPLC-grade acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
The Causality Behind TFA: Trifluoroacetic acid is the most common and effective ion-pairing agent for peptide separations.[12][13] It serves two primary functions:
-
Ion Pairing: It forms a neutral ion pair with the positively charged amino groups on the peptide. This masks the charges, increases the peptide's overall hydrophobicity in a controlled manner, and promotes predictable interaction with the stationary phase.[3][14]
-
Silanol Suppression: It operates at a low pH (~2), which suppresses the ionization of residual silanol groups on the silica backbone of the column. This prevents unwanted ionic interactions that can cause significant peak tailing.[12][14]
While ACN is the preferred organic solvent, for exceptionally retained peptides, a small percentage of n-propanol or isopropanol can be added to Solvent B to increase its elution strength.[4]
Experimental Protocol: From Crude Product to Purified Peptide
This section provides a detailed, step-by-step workflow for the purification of a peptide containing this compound.
Required Materials
-
Preparative HPLC system with binary gradient pump, autosampler, and UV detector.
-
Fraction collector.
-
C8 or C4 wide-pore (300 Å) preparative HPLC column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
HPLC-grade water, acetonitrile (ACN), and Trifluoroacetic Acid (TFA).
-
Solvents for dissolution: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Analytical HPLC-MS system for fraction analysis.
-
Lyophilizer.
Step 1: Crude Peptide Solubilization
Properly dissolving the crude peptide is the most critical step to prevent in-run precipitation.
-
Weigh the lyophilized crude peptide into a clean glass vial.
-
Add a minimal volume of pure DMSO or DMF to the vial. Vortex until the peptide is fully dissolved. This overcomes initial solubility hurdles by using a strong organic solvent.[4]
-
Dilute the sample with Solvent A (Water + 0.1% TFA) to a final organic concentration that is at or below the starting condition of your HPLC gradient (e.g., if starting at 30% ACN, ensure the final sample has <30% ACN/DMSO). This is crucial: injecting a sample in a stronger solvent than the mobile phase will cause the peptide to flush through the column without proper binding and separation.[15]
-
Filter the sample through a 0.22 µm syringe filter immediately before injection.
Step 2: HPLC Method and Gradient Design
Method development should begin with an analytical-scale "scouting" run to determine the approximate retention time, followed by optimization on the preparative scale.[16]
Workflow for Method Development
Caption: Workflow from crude peptide to final purified product.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale and Justification |
| Column | C8, 300 Å, 10 µm, 21.2 x 250 mm | Less retentive than C18, ideal for hydrophobic peptides. Wide pores ensure accessibility.[3][10][11] |
| Mobile Phase A | Water + 0.1% TFA | Standard aqueous phase for peptide RP-HPLC. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Standard organic phase; TFA ensures consistent ion-pairing across the gradient.[14] |
| Flow Rate | 18.0 mL/min | Standard for a 21.2 mm ID preparative column. |
| Detection | 220 nm & 280 nm | 220 nm detects the peptide backbone; 280 nm is specific for the tyrosine aromatic ring. |
| Column Temp. | 40 °C | Elevated temperature can improve solubility, reduce viscosity, and sharpen peaks for hydrophobic peptides.[3] |
Optimized Preparative Gradient:
A shallow gradient is essential for resolving impurities that are structurally similar to the target peptide. Assuming a scouting run showed elution at ~55% B:
Table 2: Example Preparative Gradient Profile
| Time (min) | % Solvent B | Curve |
| 0.0 | 35 | Linear |
| 5.0 | 35 | Linear |
| 45.0 | 65 | Linear |
| 50.0 | 95 | Linear |
| 55.0 | 95 | Linear |
| 56.0 | 35 | Linear |
| 60.0 | 35 | Linear |
This gradient has a slope of 0.75% B per minute in the separation window (35-65% over 40 min), providing high resolving power.
Step 3: Post-Purification Processing
-
Fraction Analysis: Analyze all collected fractions using a rapid analytical LC-MS method to confirm the identity (correct mass) and purity of the peptide in each tube.
-
Pooling: Combine only the fractions that meet the required purity specification (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained. This removes the ACN, water, and TFA.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Very Broad or Tailing Peaks | 1. Peptide aggregation on the column.2. Secondary interactions with silica. | 1. Increase column temperature to 45-50°C. 2. Ensure 0.1% TFA is present in both mobile phases. 3. Decrease the sample load. |
| Peptide Does Not Elute | The peptide is too hydrophobic for the current conditions. | 1. Switch from a C8 to an even less retentive C4 column. 2. Increase the final %B in the gradient to 100%. 3. Add 5-10% n-propanol or isopropanol to Solvent B to increase elution strength. |
| Poor Resolution of Impurities | The gradient is too steep. | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution point of the target peptide. |
| Low Recovery | Irreversible adsorption of the peptide to the column. | 1. Use a C4 column. 2. After the run, flush the column with a high concentration of a strong solvent like isopropanol to recover bound material. |
Concluding Remarks
The purification of peptides containing heavily modified, hydrophobic amino acids like this compound requires a departure from standard, one-size-fits-all protocols. Success is predicated on a rational approach that directly addresses the molecule's extreme hydrophobicity. By selecting a less retentive stationary phase (C8 or C4), employing a carefully optimized shallow gradient, and managing sample solubility, researchers can consistently achieve high-purity, high-recovery purification of these challenging but scientifically valuable molecules.
References
- HPLC of Peptides and Proteins: Methods and Protocols. Aguilar, M.I. (2004). Humana Press. [URL: https://link.springer.com/book/10.1007/978-1-59259-738-8]
- C8 vs C18 Column: Which Should You Choose? Separation Science. (2024). [URL: https://www.separationscience.com/hplc/c8-vs-c18-column-which-should-you-choose]
- Boc-3,5-diiodo-L-tyrosine Physical and Chemical Properties. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3_5-diiodo-L-tyrosine]
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. (2023). [URL: https://www.molecularcloud.org/news/6-peptide-impurities-that-appear-during-the-synthesis-storage-of-peptides]
- Peptide Purification. Bachem. (2023). [URL: https://www.bachem.
- Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. (2023). [URL: https://www.biotage.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies Ltd. [URL: https://www.ace-hplc.com/ace/wp-content/uploads/2022/02/A-Guide-to-the-Analysis-Purification-of-Proteins-Peptides-by-Reversed-Phase-HPLC.pdf]
- Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. BenchChem. [URL: https://www.benchchem.
- Peptide Isolation – Method Development Considerations. Waters Corporation. [URL: https://www.waters.
Sources
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nestgrp.com [nestgrp.com]
- 5. researchgate.net [researchgate.net]
- 6. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. hawach.com [hawach.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. renyi.hu [renyi.hu]
- 14. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 15. reddit.com [reddit.com]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Overcoming solubility issues with Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
Welcome to the technical support resource for Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH (CAS No. 63570-43-4) . As Senior Application Scientists, we've developed this guide to address the most common and challenging issue encountered with this highly specialized amino acid derivative: its exceptionally low solubility. This guide provides not just solutions, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Solubility Challenge
The structure of this compound presents a "perfect storm" for poor solubility in common organic solvents. Several molecular features contribute to this issue:
-
High Molecular Weight & Halogen Content: With a molecular weight of 702.12 g/mol , including two iodine atoms and one bromine atom, the molecule is large and heavy.[1] The extensive halogenation significantly increases van der Waals forces and hydrophobicity, promoting aggregation.
-
Bulky, Nonpolar Protecting Groups: The tert-butyloxycarbonyl (Boc) group and the 3'-bromobenzyl (3'-bromo-bzl) ether are both large, sterically hindering, and nonpolar.[2][3] These groups effectively "grease" the molecule, further reducing its affinity for polar aprotic solvents commonly used in peptide synthesis.
-
Intermolecular Interactions: The aromatic rings can engage in π-π stacking, while the carboxylic acid and the Boc-protected amine can participate in hydrogen bonding, leading to the formation of aggregates that are difficult to disrupt.
This combination of factors means that standard dissolution protocols often fail, leading to experimental delays and potential batch failures.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound won't dissolve in standard peptide synthesis solvents like DMF or NMP. What should I do?
This is the most frequently reported issue. While Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for many standard Boc- and Fmoc-protected amino acids, their polarity and solvation power are often insufficient for this particular derivative.[4][5]
Answer:
Your first step should be to move beyond single-solvent systems and explore more powerful co-solvent mixtures or alternative solvents known to handle "difficult" or sparingly-soluble sequences.
Tier 1: Initial Troubleshooting
-
Increase Solvent Volume: Before changing solvents, ensure you are not attempting to make a supersaturated solution. Try doubling the solvent volume.
-
Gentle Warming & Sonication: Gently warm the mixture to 30-40°C while sonicating. Caution: Do not overheat, as this can risk thermal degradation or premature side reactions, especially if coupling reagents are present.
-
Solvent Purity: Ensure your DMF or NMP is of high purity and anhydrous. Water contamination can exacerbate solubility issues. Old DMF can contain dimethylamine impurities from degradation, which can also interfere with your chemistry.[4]
Tier 2: Advanced Solvent Systems If Tier 1 fails, proceed to these more aggressive, yet highly effective, solvent systems.
-
Recommended System: Halogenated Alcohols + Chlorinated Solvents Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) are exceptionally powerful for dissolving sparingly-soluble protected peptides and amino acids.[6] These halogenated alcohols excel at disrupting the intermolecular hydrogen bonding that promotes aggregation.
-
Starting Point: Try a 1:4 (v/v) mixture of TFE:DCM.
-
For Extreme Cases: A 1:4 (v/v) mixture of HFIP:DCM can be even more effective, but note that HFIP is more acidic and corrosive.
-
Q2: I managed to dissolve the compound, but it precipitated out upon adding other reagents for my coupling reaction. Why did this happen and how can I prevent it?
Answer:
This phenomenon, known as "salting out" or reaction-induced precipitation, occurs when the addition of other components (e.g., coupling reagents, other amino acids, resin) alters the overall properties of the solvent system, reducing its capacity to solvate your target molecule.
Causality:
-
Polarity Shift: The addition of salts (like HOBt or HATU) or other polar molecules can change the dielectric constant of your solvent mixture, making it less favorable for the nonpolar this compound.
-
Competitive Solvation: The newly added reagents compete for solvation by the solvent molecules, effectively "stealing" solvent away from your already poorly soluble amino acid.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for addressing precipitation issues during a reaction.
Caption: Logical workflow for troubleshooting precipitation.
Q3: Can I use a base to deprotonate the carboxylic acid and form a more soluble salt?
Answer:
Yes, this is a valid and powerful chemical strategy, but it must be approached with caution. Converting the carboxylic acid to its carboxylate salt dramatically increases polarity and solubility in solvents like DMF or DMSO.
Key Considerations:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. The ideal choice is N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . Avoid bases like triethylamine (TEA) where the ethyl groups are less hindering, or sodium hydroxide which introduces water and is highly nucleophilic.
-
Stoichiometry: Use a sub-stoichiometric to stoichiometric amount of base (0.95 to 1.05 equivalents). Excess base can cause side reactions, including potential epimerization at the alpha-carbon, especially during subsequent activation steps.[7]
-
Compatibility: Ensure that forming the salt is compatible with your downstream reaction. For most standard peptide coupling reactions (e.g., using HBTU, HATU, DIC), this is perfectly acceptable as these reactions proceed via the carboxylate.
Experimental Protocols
Protocol 1: Dissolution using a TFE/DCM Co-Solvent System
This protocol is the recommended starting point for achieving a clear, stable solution for subsequent reactions.
-
Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the required mass of this compound.
-
Solvent Addition:
-
Add anhydrous, high-purity Dichloromethane (DCM) to the flask to create a slurry. Use approximately 80% of your final target volume.
-
While stirring, add 2,2,2-Trifluoroethanol (TFE) dropwise until the solid fully dissolves. This typically occurs at a final ratio between 4:1 and 3:1 (DCM:TFE).
-
-
Homogenization: Stir the solution for an additional 5-10 minutes to ensure it is fully homogenized before proceeding with your reaction.
Protocol 2: Dissolution via In-Situ Salt Formation
Use this protocol when working with highly polar aprotic solvents like DMF or NMP.
-
Preparation: To a clean, dry flask under an inert atmosphere, add the required mass of this compound.
-
Solvent Addition: Add anhydrous, peptide-synthesis-grade DMF or NMP to create a slurry.
-
Base Addition: While stirring vigorously, slowly add 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Dissolution: Continue stirring. The solid should dissolve over 10-15 minutes as the carboxylate salt is formed. Gentle warming (to ~35°C) can be applied to expedite the process.
-
Usage: The resulting solution is now ready for direct use in activation and coupling steps.
Data Summary Table
| Solvent/System | Dielectric Constant (ε) | Suitability for this compound | Comments |
| Dichloromethane (DCM) | 9.1 | Poor (as single solvent) | Good for swelling polystyrene resins; often used in Boc chemistry.[4] |
| N,N-Dimethylformamide (DMF) | 36.7 | Poor to Moderate | Prone to degradation; may require co-solvents or additives.[4][5] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Poor to Moderate | More stable and slightly less polar than DMF; often preferred for hydrophobic peptides.[4][5] |
| Dimethyl sulfoxide (DMSO) | 47.2 | Moderate | High boiling point can make removal difficult; can be effective in mixtures with DMF.[8] |
| DCM / TFE (4:1) | ~13-15 (Est.) | Excellent | Recommended starting system. TFE disrupts H-bonding.[6] |
| DCM / HFIP (4:1) | ~14-16 (Est.) | Excellent | More powerful than TFE but also more acidic and corrosive.[6] |
| DMF + 1 eq. DIPEA | N/A | Excellent | Forms soluble carboxylate salt; compatible with most coupling chemistries. |
References
-
Kiso, Y., Yajima, H., et al. (1995). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Available at: [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. Available at: [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. Protective Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Racemization of Boc-3,5-diiodo-Tyr(3'-bromo-Bzl)-OH during Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically demanding amino acid derivative, Boc-3,5-diiodo-Tyr(3'-bromo-Bzl)-OH , into their synthetic peptides. Due to its significant steric bulk, this residue presents unique challenges, most notably a heightened risk of racemization during the coupling step. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic basis for our recommendations to ensure the stereochemical integrity of your final product.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles of racemization as it pertains to this specific, challenging amino acid derivative.
Q1: What exactly is racemization in peptide synthesis, and why is this compound particularly susceptible?
A1: In peptide synthesis, racemization (or more accurately, epimerization) is the loss of stereochemical purity at the α-carbon of an amino acid during the coupling reaction. This results in the incorporation of the incorrect D-isomer into the growing peptide chain, creating a diastereomeric impurity that is often difficult to remove and can drastically alter or eliminate the peptide's biological activity.[1][2]
This compound is especially prone to this side reaction for two primary reasons:
-
Extreme Steric Hindrance: The two large iodine atoms on the phenolic ring, combined with the bulky 3'-bromobenzyl ether protecting group, create significant steric hindrance around the carboxylic acid. Overcoming this hindrance often requires longer reaction times, higher temperatures, or more potent coupling reagents—conditions that inherently increase the risk of racemization.[3][4]
-
Extended Exposure of the Activated State: Because the nucleophilic attack by the N-terminal amine of the peptide chain is slowed by this steric bulk, the activated amino acid intermediate exists for a longer period. This extended lifetime provides a greater opportunity for a base to abstract the α-proton, leading to loss of chirality.
Q2: What is the primary chemical mechanism responsible for racemization during coupling?
A2: The dominant mechanism for racemization of N-urethane-protected amino acids, such as Boc-derivatives, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][5]
The process unfolds as follows:
-
Activation: The coupling reagent activates the carboxyl group of the Boc-amino acid, making it highly electrophilic.
-
Cyclization: The carbonyl oxygen of the Boc protecting group can perform an intramolecular nucleophilic attack on the activated carboxyl group, forming the 5-membered oxazolone ring.
-
Enolization: The α-proton of the oxazolone is significantly more acidic than that of the starting amino acid. In the presence of a base (commonly used in coupling reactions), this proton is abstracted to form a planar, achiral enolate intermediate.
-
Loss of Stereochemistry: The incoming amine can now attack this planar intermediate from either face. Attack from one side yields the desired L-peptide, while attack from the opposite side yields the undesired D-diastereomer.[3][6]
The diagram below illustrates this critical pathway.
Caption: Primary mechanism of racemization during peptide coupling.
Part 2: Troubleshooting Guide
Symptom: Significant diastereomeric impurity is detected by HPLC/LC-MS after coupling this compound.
This common issue almost always traces back to the coupling conditions. The following decision tree and detailed explanations will help you diagnose and resolve the problem.
Caption: Troubleshooting decision tree for racemization.
Detailed Analysis of Corrective Actions
-
Cause 1: Suboptimal Coupling Reagent and Additive Choice
-
Explanation: While standard reagents like HBTU or carbodiimides (DIC) with HOBt are effective for many amino acids, they are often insufficient for highly hindered residues.[7] The activation may not be potent enough to drive the reaction to completion quickly, or the resulting active ester is more prone to cyclize into the problematic oxazolone.
-
Solution: Switch to a more advanced coupling reagent system. Uronium/aminium reagents containing a 7-azabenzotriazole moiety, like HATU , are highly recommended. When used with its corresponding additive, HOAt , it forms a highly reactive OAt active ester. This ester is not only more reactive towards the incoming amine (accelerating the desired reaction) but is also more resistant to racemization than the corresponding OBt ester.[3] Phosphonium reagents like PyAOP are also excellent choices for sterically hindered couplings.[3]
-
-
Cause 2: Inappropriate Base Selection
-
Explanation: The base used during coupling is one of the most critical factors influencing racemization.[8] Strong and sterically unhindered bases like N,N-Diisopropylethylamine (DIPEA) are very effective at abstracting the acidic α-proton from the oxazolone intermediate, directly promoting racemization.[3][5]
-
Solution: Use a base that is less likely to cause proton abstraction.
-
2,4,6-Collidine (TMP): A sterically hindered base. Its bulkiness makes it a poor proton abstractor at the α-carbon but still allows it to function as a proton scavenger in the reaction medium.[8]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, which translates to a lower rate of racemization.[5][8] Always use the minimum amount of base required, typically 2 equivalents relative to the amino acid.
-
-
-
Cause 3: Elevated Reaction Temperature
-
Explanation: All chemical reactions, including racemization, accelerate at higher temperatures.[9] While heat can help overcome the energy barrier for a difficult coupling, it disproportionately increases the rate of the racemization side reaction.[8][10]
-
Solution: Perform the coupling at a reduced temperature. Starting the reaction at 0°C and holding it for several hours is a highly effective strategy. This provides enough energy for the coupling to proceed while keeping the rate of racemization to a minimum. Only if the coupling is observed to be stalled should the temperature be allowed to slowly rise to room temperature.
-
The following table summarizes the impact of different reagents and conditions on racemization levels for challenging couplings.
| Parameter | Poor Choice (High Racemization Risk) | Better Choice (Low Racemization Risk) | Rationale |
| Coupling Reagent | DIC, HBTU | HATU, PyAOP | Forms more reactive, racemization-resistant active esters.[3][11] |
| Additive | None, HOBt | HOAt, OxymaPure | HOAt-esters are superior in suppressing racemization compared to HOBt-esters.[3][6] |
| Base | DIPEA, TEA | 2,4,6-Collidine, NMM | Weaker or sterically hindered bases reduce the rate of α-proton abstraction.[8] |
| Temperature | Room Temp, Microwave (>50°C) | 0°C to Room Temp | Lower temperature significantly slows the kinetics of racemization.[9][10] |
| Solvent | Dichloromethane (DCM) | DMF, NMP | Polar aprotic solvents can improve solubility and reaction kinetics for difficult couplings. |
Part 3: Recommended Protocols
Protocol 1: Low-Racemization Coupling of this compound in SPPS
This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a pre-swelled resin.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
HOAt (3.0 eq.)
-
2,4,6-Collidine (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
Procedure:
-
Prepare the Amino Acid Solution: In a clean, dry vial, dissolve this compound (3.0 eq.) and HOAt (3.0 eq.) in a minimal amount of DMF.
-
Prepare the Activator Solution: In a separate vial, dissolve HATU (2.9 eq.) in DMF.
-
Pre-activation at 0°C:
-
Cool both the amino acid solution and the activator solution in an ice bath for 5-10 minutes.
-
Add the HATU solution to the amino acid solution.
-
Immediately add 2,4,6-Collidine (6.0 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at 0°C. The solution may change color.
-
-
Coupling:
-
Drain the solvent from your swelled peptide-resin.
-
Add the pre-activated amino acid solution to the resin.
-
Ensure the resin is fully suspended in the solution and agitate the reaction vessel at 0°C.
-
-
Reaction Monitoring and Completion:
-
Allow the coupling reaction to proceed for at least 4 hours at 0°C.
-
Perform a Kaiser test (or other appropriate test for secondary amines if coupling to proline) to check for reaction completion.
-
If the test is negative (complete), proceed to washing.
-
If the test is positive (incomplete), allow the reaction to slowly warm to room temperature and continue for another 2-4 hours before re-testing. A second coupling may be necessary if the reaction remains incomplete.
-
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Protocol 2: Workflow for Assessing Racemization by Chiral HPLC
Objective: To quantify the percentage of the undesired D-diastereomer in the crude peptide product.
-
Test Cleavage: Take a small sample of the resin (~5-10 mg) post-coupling. Cleave the peptide using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analytical Method Development:
-
Inject the crude sample onto a standard reverse-phase C18 column to identify the peak corresponding to your target peptide.
-
Develop a gradient method that provides good separation of the main peak from other synthesis-related impurities.
-
-
Chiral Analysis:
-
Transfer the analytical method to a chiral stationary phase column suitable for peptides (e.g., a protein-based or macrocyclic antibiotic-based column).
-
Inject the crude peptide sample. The diastereomers (L- and D-forms) should separate into two distinct peaks.[12]
-
Integrate the peak areas to determine the percentage of the D-isomer. A successful low-racemization coupling should ideally result in <1-2% of the D-isomer. For very sensitive applications, levels below 0.5% may be required.[13]
-
References
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Available at: [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available at: [Link]
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme. (General reference for peptide chemistry principles).
- Romoff, T. T. (n.d.). Racemization Assays. (Specific chapter from a larger work, often found in compilations like "The Chemical Synthesis of Peptides").
-
Han, Y., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
- Brückner, H., et al. (n.d.). Validation of determination of optical purity of peptides.
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... Available at: [Link]
-
Gaus, H. J., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis of Iodinated Peptides: A Comparative Guide to Phenol Protecting Groups for Diiodotyrosine
For researchers, scientists, and drug development professionals, the incorporation of diiodotyrosine (DIT) into peptides and complex molecules offers a unique avenue for developing novel therapeutics and molecular probes. However, the chemical synthesis of DIT-containing compounds is fraught with challenges, primarily centered around the strategic protection of its reactive phenol group. The electron-withdrawing nature and steric bulk of the two iodine atoms significantly influence the reactivity of the phenol, demanding a careful selection of protecting groups to prevent unwanted side reactions and ensure synthetic success. This guide provides an in-depth comparative analysis of alternative protecting groups for the phenol of diiodotyrosine, supported by experimental insights and protocols to empower researchers in this specialized field.
The phenolic hydroxyl group of tyrosine is a critical mediator of biological activity, but its nucleophilicity poses a significant hurdle in chemical synthesis.[1] In the case of diiodotyrosine, this challenge is amplified. The iodine atoms, while essential for the desired biological function, can also predispose the molecule to side reactions like deiodination, particularly under harsh acidic conditions.[2] Therefore, the choice of a phenol protecting group is not merely a matter of masking reactivity but a crucial decision that impacts yield, purity, and the overall feasibility of the synthetic route.
A Comparative Analysis of Phenol Protecting Groups for Diiodotyrosine
The ideal protecting group for diiodotyrosine's phenol should be easily introduced in high yield, stable to the reaction conditions of subsequent synthetic steps (e.g., peptide coupling, Nα-deprotection), and readily cleaved under mild conditions that do not compromise the integrity of the diiodotyrosine residue or the rest of the molecule.[3] Below is a comparative overview of commonly used and alternative protecting groups, with a focus on their suitability for diiodotyrosine.
| Protecting Group | Abbreviation | Structure | Stability | Deprotection Conditions | Potential Side Reactions with Diiodotyrosine |
| tert-Butyl | tBu | -C(CH₃)₃ | Stable to bases (e.g., piperidine for Fmoc removal). Labile to strong acids.[4] | Strong acids (e.g., Trifluoroacetic acid - TFA).[4] | Risk of deiodination under strong acidic cleavage. Formation of tert-butyl adducts on the aromatic ring.[1] |
| Benzyl | Bzl | -CH₂-C₆H₅ | Stable to mild acids and bases. Labile to strong acids and hydrogenolysis.[1] | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HF, BBr₃).[1][5] | Deiodination can occur during catalytic hydrogenolysis. Strong acid cleavage may also lead to deiodination. |
| 2-Bromobenzyloxycarbonyl | Z(2-Br) | -C(O)OCH₂-C₆H₄-Br | More acid-stable than the standard Z group. | Strong acids (e.g., HF), often used in Boc-SPPS.[6] | Potential for deiodination under strong acid cleavage conditions. |
| Methyl Ether | Me | -CH₃ | Very stable to a wide range of conditions. | Harsh conditions (e.g., BBr₃, TMSI).[7] | Harsh deprotection conditions may not be compatible with complex peptides and could lead to deiodination. |
| Allyl | All | -CH₂-CH=CH₂ | Stable to acidic and basic conditions used in peptide synthesis. | Palladium(0)-catalyzed cleavage.[6] | Orthogonal to many other protecting groups, minimizing the risk of deiodination. |
| Photolabile Groups (e.g., o-Nitrobenzyl) | oNB | -CH₂-C₆H₄-NO₂ | Stable to most chemical reagents. | Photolysis (e.g., UV light at a specific wavelength).[8] | Offers a mild and orthogonal deprotection strategy, reducing the risk of side reactions. |
Strategic Considerations for Protecting Diiodotyrosine's Phenol
The selection of a protecting group for diiodotyrosine is intrinsically linked to the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc).
-
Fmoc/tBu Strategy: In this widely used approach for solid-phase peptide synthesis (SPPS), the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups are cleaved at the end of the synthesis with a strong acid (e.g., TFA).[6][9] The tert-butyl (tBu) group is a common choice for the phenol of tyrosine in this strategy.[4] However, for diiodotyrosine, the final TFA cleavage poses a significant risk of deiodination.[2]
-
Boc/Bzl Strategy: This strategy employs the acid-labile Boc group for Nα-protection and typically benzyl-based groups for side-chain protection, which are removed with strong acids like HF.[6] The benzyl (Bzl) and 2-bromobenzyloxycarbonyl (Z(2-Br)) groups are often used for tyrosine in this context.[6] Again, the harsh acidic final cleavage is a major concern for the integrity of the diiodotyrosine residue.
Given these challenges, orthogonal protecting groups , which can be removed under conditions that do not affect other protecting groups, are highly desirable for diiodotyrosine.[10] The allyl (All) and photolabile groups offer excellent orthogonality, allowing for the selective deprotection of the phenol without resorting to harsh acidic conditions that can cause deiodination.
Experimental Protocols
Below are representative, step-by-step methodologies for the protection and deprotection of diiodotyrosine's phenol using selected protecting groups. These protocols are based on established procedures for tyrosine and should be optimized for diiodotyrosine.
Protocol 1: tert-Butylation of the Phenol Group
This protocol describes the protection of the phenolic hydroxyl group of diiodotyrosine as a tert-butyl ether.
Diagrammatic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Iodine Advantage: A Comparative Guide to the Biological Activity of Peptides With and Without Diiodotyrosine
In the intricate world of peptide science, the quest for enhanced biological activity, stability, and target specificity is perpetual. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor. Among these, 3,5-Diiodotyrosine (DIT), an iodinated derivative of tyrosine, stands out for its profound and often advantageous impact on peptide function. This guide provides a comprehensive comparison of peptides containing diiodotyrosine versus their native tyrosine-containing counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Diiodotyrosine in Peptide Chemistry
Diiodotyrosine is a naturally occurring molecule, recognized primarily as a crucial intermediate in the biosynthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1][2][3] Its structure, featuring two bulky, electronegative iodine atoms on the phenol ring of tyrosine, imparts unique physicochemical properties that can dramatically alter a peptide's conformation, receptor binding affinity, and enzymatic stability.[4]
The decision to substitute tyrosine with diiodotyrosine in a peptide sequence is a strategic one, aimed at leveraging these properties to achieve a desired biological outcome. This guide will explore the rationale behind this substitution and provide the experimental framework to validate its effects.
The Physicochemical Impact of Diiodotyrosine Incorporation
The substitution of tyrosine with diiodotyrosine introduces several key changes at the molecular level that underpin the observed differences in biological activity.
-
Increased Hydrophobicity: The presence of two iodine atoms significantly increases the hydrophobicity of the amino acid side chain. This can enhance interactions with hydrophobic pockets in target receptors or enzymes.
-
Altered Acidity: The electron-withdrawing nature of the iodine atoms lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can influence hydrogen bonding and electrostatic interactions.
-
Steric Bulk: The iodine atoms add considerable steric bulk to the tyrosine side chain, which can restrict conformational flexibility and favor specific secondary structures.[4]
-
Halogen Bonding: The iodine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to intramolecular and intermolecular stability and influence binding to target proteins.[4]
The interplay of these factors can lead to significant and sometimes unexpected changes in a peptide's biological activity.
Comparative Biological Activity: Experimental Evidence
The true measure of the impact of diiodotyrosine lies in the empirical data from comparative biological assays. Here, we present case studies illustrating the diverse effects of this substitution.
Case Study: Enhanced Enzymatic Cleavage of MMP-9-Responsive Peptides
Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix and are often overexpressed in cancer. Peptides that can be selectively cleaved by MMPs are valuable tools for diagnostics and drug delivery. A study on MMP-9-responsive peptides demonstrated that the incorporation of iodotyrosine (in this case, 3-iodotyrosine) in place of tyrosine led to more rapid and complete hydrolysis by the enzyme.[4]
| Peptide Sequence | Modification | Hydrolysis after 72h (%) |
| P1 | Tyrosine | ~65% |
| P1_I | 3-Iodotyrosine | Not specified, but more rapid and complete |
| P3 | Tyrosine | ~40% |
| P3_I | 3-Iodotyrosine | ~70% |
Data adapted from a study on MMP-9-responsive peptides.[4]
The researchers attributed this enhanced cleavage to improved intramolecular order through halogen bonding and altered intermolecular organization, making the iodinated peptides better substrates for MMP-9.[4]
Case Study: Modulated Receptor Binding Affinity
This principle can be extrapolated to other peptide-receptor systems. The altered conformation and electronic properties of a diiodotyrosine-containing peptide can either enhance or diminish its binding affinity, depending on the specific interactions within the receptor's binding pocket.
Experimental Protocols for Comparative Analysis
To empirically determine the effect of diiodotyrosine substitution, a series of well-controlled experiments are necessary. Below are detailed, step-by-step methodologies for key comparative assays.
Peptide Synthesis
The foundational step is the synthesis of both the native tyrosine-containing peptide and its diiodotyrosine-containing analogue.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).
-
Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids. For the diiodotyrosine-containing peptide, substitute Fmoc-L-tyrosine with Fmoc-3,5-diiodo-L-tyrosine at the desired position in the sequence.
-
Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of the peptides for a specific receptor.
Caption: Workflow for a Competitive Receptor Binding Assay.
Methodology:
-
Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand known to bind to the receptor.
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand and cell membranes to each well.
-
Add serial dilutions of the unlabeled test peptides (both the tyrosine and diiodotyrosine versions) to the wells.
-
Include controls for total binding (no competitor peptide) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of peptide that inhibits 50% of specific binding) for both peptides.
-
The IC50 values can be used to compare the binding affinities of the two peptides.
-
Functional Cellular Assay (e.g., cAMP Accumulation)
This assay measures the biological response of cells to peptide binding.
Caption: Workflow for a cAMP Functional Assay.
Methodology:
-
Materials:
-
Cells expressing the G-protein coupled receptor of interest.
-
Cell culture medium.
-
Stimulation buffer (containing a phosphodiesterase inhibitor).
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with stimulation buffer and pre-incubate.
-
Add serial dilutions of the test peptides (both tyrosine and diiodotyrosine versions) to the wells.
-
Incubate to allow for receptor activation and cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a competitive ELISA or other detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the peptide concentration.
-
Determine the EC50 value (the concentration of peptide that produces 50% of the maximal response) for both peptides.
-
Compare the EC50 and maximal response to assess the potency and efficacy of each peptide.
-
Antimicrobial Activity Assay (MIC Determination)
This assay determines the minimum concentration of a peptide required to inhibit the growth of a specific microorganism.[5]
Methodology:
-
Materials:
-
Bacterial strain of interest.
-
Mueller-Hinton Broth (MHB).
-
96-well microplate.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Prepare a suspension of the bacteria in MHB, adjusted to a specific optical density.
-
In a 96-well plate, prepare two-fold serial dilutions of the test peptides (both tyrosine and diiodotyrosine versions) in MHB.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the peptide at which there is no visible bacterial growth.[6]
-
Compare the MIC values of the tyrosine and diiodotyrosine peptides to assess their relative antimicrobial potency.
-
Conclusion: A Powerful Tool for Peptide Optimization
The substitution of tyrosine with diiodotyrosine is a potent strategy for modulating the biological activity of peptides. The introduction of iodine atoms can profoundly influence a peptide's physicochemical properties, leading to enhanced enzymatic stability, altered receptor binding affinity, and modified functional responses. The decision to incorporate diiodotyrosine should be guided by the specific therapeutic or research objective and validated through rigorous comparative experimental analysis. The protocols outlined in this guide provide a robust framework for such investigations, empowering researchers to unlock the full potential of this unique amino acid in peptide design and drug discovery.
References
- Benchchem. A Comparative Guide to the Biological Activity of Peptides Synthesized with H-Glu(OMe)-OH.
- Dème D, Fimiani E, Pommier J, Nunez J. Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. PubMed. 1975.
- Largo-Gosens A, et al. Methods used to assess some biological activities of peptides and... ResearchGate. 2014.
- MDPI. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. 2022.
- PharmaCompass. 3,5-DIIODOTYROSINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Han H, et al. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. NIH. 2016.
- Ross AD, et al. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. 2022.
- National Center for Biotechnology Information. Diiodotyrosine - MeSH. NIH.
- Wikipedia. Diiodotyrosine.
- Caring Sunshine. Ingredient: Diiodotyrosine.
Sources
- 1. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
A Senior Application Scientist's Guide to Mitigating Risks Associated with a Heavily Halogenated Tyrosine Derivative
As drug development professionals, we frequently encounter complex molecules where the potential for biological activity is matched by significant handling hazards. Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH is a prime example—a multi-halogenated amino acid derivative whose structure suggests a high degree of caution is warranted. The presence of two iodine atoms on the phenol ring and a bromine atom on the benzyl ether group necessitates a rigorous approach to safety, from initial handling to final disposal.
This guide provides a direct, experience-driven framework for the safe management of this compound. We will move beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a protocol that is not just followed, but understood.
Hazard Profile: A Structurally-Informed Risk Assessment
-
Di-iodinated Phenol Ring: The core tyrosine structure is modified with two iodine atoms. Related iodo-tyrosine compounds are known to be harmful if swallowed and cause skin, eye, and respiratory irritation[4][5]. Furthermore, halogenated aromatic compounds as a class are associated with a range of toxicities, and their effects can increase with the degree of halogenation. The phenolic hydroxyl group itself imparts corrosive potential, a characteristic of the parent molecule, phenol[6][7].
-
Brominated Benzyl Group: The presence of a bromobenzyl ether introduces hazards associated with brominated organic compounds, which can be toxic and corrosive[8]. Bromine-containing reagents require careful handling to avoid skin contact and inhalation[9][10].
-
Amino Acid Backbone: While the N-Boc protecting group generally reduces the reactivity of the amino group, the overall molecule should be treated as a potentially hazardous, fine organic powder. Such powders can be easily aerosolized, leading to inadvertent inhalation.
Given this composite structure, we must assume the compound is, at a minimum, a skin, eye, and respiratory tract irritant, and is harmful if ingested or inhaled. Its long-term toxicological properties are unknown, demanding the use of stringent controls to minimize exposure.
Essential Protective Measures & Handling Protocol
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.
All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood. The fume hood provides critical exhaust ventilation to prevent the inhalation of airborne particulates and vapors[11]. The sash should be kept as low as possible to maximize protection.
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard & Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard goggles protect against splashes. A face shield is required when handling larger quantities (>1g) of the solid or during procedures with a high splash risk, offering full-face protection. |
| Hands | Double-gloving with nitrile gloves | Nitrile provides good resistance to a range of organic chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected before use and changed immediately upon contamination[9]. |
| Body | Flame-resistant laboratory coat | A lab coat, fully fastened, protects skin and personal clothing from contamination. |
| Respiratory | N95 (US) or FFP2 (EU) dust mask | Required when handling the dry powder. While working in a fume hood, a respirator provides an additional layer of protection against aerosolized particles[4][12]. |
Operational Workflow: From Vial to Waste
The following diagram and procedural steps outline the complete lifecycle for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Halogenated Amino Acid Derivatives.
-
Preparation:
-
Before starting, ensure a designated "Halogenated Organic Waste" container is available in the fume hood.
-
Don all required PPE as specified in the table above.
-
Place a spill kit containing an inert absorbent material (e.g., vermiculite or sand) within immediate reach.
-
-
Handling the Solid Compound:
-
To minimize static discharge that can cause the powder to become airborne, use an anti-static weigh boat or brush.
-
Carefully uncap the container inside the fume hood. Avoid any sudden movements.
-
Use a spatula to transfer the desired amount of solid to a tared container. Do not pour the powder directly from the bottle.
-
Promptly and securely recap the stock bottle.
-
-
Dissolution and Reaction:
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately covered to prevent the release of aerosols or vapors.
-
During reaction workup, be aware that quenching can sometimes be exothermic. Perform additions slowly and with appropriate cooling if necessary.
-
Spill and Emergency Procedures
-
Small Spill (Solid or Solution inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated "Halogenated Waste" container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), and wipe with absorbent pads. Place the used pads in the halogenated waste container.
-
-
Large Spill (Outside a fume hood):
-
EVACUATE the area immediately. Alert all personnel and activate the fire alarm if necessary to ensure a full evacuation.
-
Close the laboratory doors.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety) and report the spill of a hazardous halogenated organic compound.
-
Do not re-enter the area until it has been cleared by trained emergency personnel.
-
Disposal Plan: A Critical Logistical Step
The triple-halogenated nature of this compound places it firmly in the category of halogenated organic waste. This classification is critical for environmental safety and regulatory compliance.
-
Waste Segregation: All materials that have come into contact with the compound must be disposed of in a clearly labeled, sealed container for "Halogenated Organic Waste" . This includes:
-
Residual solid compound.
-
Solutions containing the compound.
-
Contaminated gloves, weigh boats, pipette tips, and absorbent pads.
-
Solvent rinses from contaminated glassware.
-
-
Why Segregation is Essential: Halogenated waste streams cannot be mixed with non-halogenated organic waste[13][14]. They require high-temperature incineration under specific conditions to prevent the formation of highly toxic byproducts like dioxins and furans[15][16]. Mixing waste streams leads to costly re-sorting and improper disposal, posing a significant environmental hazard. Do not dispose of this material down the drain[13].
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with this potent chemical, ensuring personal safety and environmental stewardship while advancing their critical work in drug discovery and development.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Standard Operating Procedure: Bromine Safety . (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Hydrocarbons, Halogenated Aromatic . (2011). In ILO Encyclopaedia of Occupational Health and Safety. International Labour Organization. Retrieved from [Link]
-
Boc-3,5-diiodo-L-tyrosine . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Use of Bromine in Organic Chemistry Laboratory . (n.d.). Providence College Environmental Health and Safety. Retrieved from [Link]
-
LCSS: Bromine . (1995). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council. Retrieved from [Link]
-
3-Iodo-L-Tyrosine . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Phenol - Hazardous Substance Fact Sheet . (2015). New Jersey Department of Health. Retrieved from [Link]
-
PHENOL . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Sources
- 1. This compound CAS#: 63570-43-4 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 63570-43-4 [m.chemicalbook.com]
- 4. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]
- 5. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. LCSS: BROMINE [web.stanford.edu]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. Boc-Tyr(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
